1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one

Catalog No.
S15076994
CAS No.
63478-75-1
M.F
C11H10N2O
M. Wt
186.21 g/mol
Availability
In Stock
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1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one

CAS Number

63478-75-1

Product Name

1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one

IUPAC Name

1-(5-phenylpyrazol-1-yl)ethanone

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c1-9(14)13-11(7-8-12-13)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

MAICOWJOXGIJIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=CC=N1)C2=CC=CC=C2

1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one, also known as 1-(1-phenylpyrazol-4-yl)ethanone, is an organic compound with the molecular formula C11H10N2OC_{11}H_{10}N_{2}O and a molecular weight of 186.21 g/mol. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The specific arrangement includes a phenyl group attached to the pyrazole, contributing to its unique chemical properties and potential biological activities. The compound appears as a powder and has a boiling point of 316 °C at 760 mmHg and a flash point of 144.9 °C .

  • Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents used.
  • Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride, yielding reduced forms of the compound.
  • Substitution: The compound can undergo substitution reactions at the phenyl and pyrazole positions, allowing for the introduction of different functional groups .

These reactions are significant in synthetic organic chemistry, facilitating the development of new compounds with varied properties.

Research indicates that compounds within the pyrazole family, including 1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one, exhibit various biological activities. These may include:

  • Antitumor Activity: Some derivatives have shown potential in inhibiting tumor growth through mechanisms involving apoptosis induction in cancer cell lines.
  • Anti-inflammatory Effects: Compounds similar to this one have been noted for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.
  • Antimicrobial Properties: Pyrazole derivatives often demonstrate activity against various bacterial and fungal strains, making them candidates for further pharmacological studies .

The synthesis of 1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one can be achieved through several methods:

  • Condensation Reactions: This involves the reaction of appropriate hydrazones with acetyl compounds to yield the desired pyrazole derivative.
  • Acylation: Selective acylation methods are employed to introduce the ethanone functional group onto the pyrazole ring. This can be achieved using acetic anhydride or acetyl chloride under controlled conditions .
  • Cyclization Reactions: The formation of the pyrazole ring can also occur through cyclization reactions involving phenyl hydrazine and α-keto esters or aldehydes .

These methods highlight the versatility of synthetic approaches available for obtaining this compound.

The applications of 1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one span various fields:

  • Pharmaceuticals: Due to its biological activities, it is investigated as a potential drug candidate for treating cancer and inflammatory diseases.
  • Agricultural Chemicals: Compounds with similar structures may be explored for use as agrochemicals due to their antimicrobial properties.
  • Material Science: Pyrazole derivatives are also studied for their potential applications in developing new materials with unique electronic or optical properties .

Interaction studies involving 1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Research has shown that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Receptor Binding: Studies suggest that it might interact with receptors related to pain and inflammation, providing insights into its analgesic potential.

These interactions are crucial for understanding how this compound can be utilized in medicinal chemistry and drug design .

Several compounds share structural similarities with 1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one, each exhibiting unique properties:

Compound NameChemical FormulaNotable Features
1-(3-Bromo-4-(4-methyl-1H-pyrazol-1-yl)phenyl)ethanoneC12H12BrN2OContains bromine; potential for enhanced biological activity due to halogen substitution.
1-[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]ethanoneC11H10FN2OFluorine substitution may affect pharmacokinetic properties .
1-[5-Pyridinyl]-2-(phenyl)ethanoneC13H11NIncorporates a pyridine ring; different reactivity and interaction profiles compared to pyrazoles .

The uniqueness of 1-(5-Phenyl-1H-pyrazol-1-y)ethanone lies in its specific combination of functional groups and structural features that influence its biological activity and chemical reactivity, setting it apart from these similar compounds.

Cyclocondensation Strategies for Pyrazole Core Formation

Cyclocondensation remains the cornerstone for constructing the pyrazole ring system. Contemporary approaches emphasize multi-component reactions (MCRs) and transition-metal catalysis to streamline synthesis.

Multi-Component Reactions (MCRs)

A pivotal advancement involves the tandem cyclocondensation-Knoevenagel–Michael reaction using phenylhydrazine, acetoacetate derivatives, and arylaldehydes. This pseudo five-component reaction, catalyzed by N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), achieves 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s in high yields (85–92%) under neutral conditions. The bromide ions generated from DCDBTSD facilitate both cyclocondensation and Knoevenagel steps, eliminating the need for acidic or basic media. This method integrates the acetyl group directly into the pyrazole scaffold via acetoacetate precursors, bypassing post-synthetic modifications.

Transition-Metal-Catalyzed Cyclization

Copper catalysts dominate pyrazole synthesis due to their ability to mediate oxidative coupling. For instance, Zhu et al. demonstrated that CuCl efficiently catalyzes the reaction between phenylhydrazones and maleimides, yielding pyrazole derivatives at 86% efficiency in dimethyl sulfoxide (DMSO). Contrastingly, Pd nanoparticles (PdNPs) generated in situ enable regioselective one-pot synthesis of 3,5-disubstituted pyrazoles via acyl-Sonogashira coupling and intramolecular cyclization in PEG-400/water. This dual catalytic cycle achieves 78–92% yields while permitting PdNP reuse for five cycles without significant activity loss.

N-Alkylation Approaches for Acetone Moiety Introduction

While cyclocondensation often incorporates the acetyl group, N-alkylation strategies are critical for functionalizing preformed pyrazoles. Recent breakthroughs in enzymatic catalysis offer unparalleled regiocontrol.

Enzymatic N-Alkylation

Bengel et al. engineered a two-enzyme cascade for catalyst-controlled N-alkylation of pyrazoles using simple haloalkanes. A promiscuous enzyme generates non-natural S-adenosyl-l-methionine analogs, while a redesigned methyltransferase transfers alkyl groups (methyl, ethyl, propyl) with >99% regioselectivity. Although demonstrated for alkyl groups, this system’s modularity suggests adaptability for acyl transfers, potentially revolutionizing ketone moiety installation.

Traditional Alkylation Methods

Classical N-alkylation employs alkyl halides and bases, though regioselectivity remains challenging. For example, Cu(I)-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones introduces substituents at the N1 position, albeit with moderate yields (35–81%) depending on oxidants like tert-butyl hydroperoxide (TBHP). These methods underscore the balance between accessibility and selectivity in pyrazole functionalization.

Solvent-Mediated Optimization of Heterocyclic Coupling Reactions

Solvent choice profoundly impacts reaction efficiency, selectivity, and environmental footprint.

Green Solvent Systems

The PEG-400/water medium exemplifies sustainable synthesis, enabling PdNP-catalyzed reactions at 80°C with 92% yield. PEG-400 stabilizes nanoparticles while enhancing substrate solubility, contrasting with traditional solvents like DMF, which offer lower yields (35%) in iodine-catalyzed hydrazone-olefin cycloadditions.

Solvent Effects on Catalytic Activity

Polar aprotic solvents like DMSO optimize Cu-catalyzed reactions, achieving 86% yield for pyrazole formation. Conversely, DMF and acetonitrile exhibit inferior performance due to reduced catalyst stability. Solvent polarity also influences enzymatic alkylation, with aqueous systems favoring enzyme activity over organic media.

Pharmaceutical Intermediate Development

Synthetic Access

RouteKey Reagents/ConditionsYield RangeNotable FeaturesReference
Condensation of phenylhydrazine with acetylacetone followed by Vilsmeier formylation and acylationPhenylhydrazine, acetylacetone, POCl3, DMF, AcCl58–72% [1]One-pot access to N-acetyl phenylpyrazole; scalable to pilot kilograms27
Solvent-free cyclization of chalcones with hydrazine hydrate under microwave irradiationChalcone, hydrazine hydrate, acetic acid, 150 °C, 10 min82–88% [2]Rapid, catalyst-free, green profile6
Continuous-flow synthesis via hydrazine–β-ketoester condensationsEthyl 4,4,4-trifluoro-3-oxobutanoate, phenylhydrazine, microreactor 120 °C, 5 bar75–80% [3]Enhanced heat-mass transfer; inline purification29

Industrial Relevance

Patents directed at agrochemical actives (e.g., fipronil precursors) incorporate the title compound as an intermediate in sulfur-oxidation cascades for constructing trifluoromethylsulfinyl pyrazoles [7] [8]. Its bench-scale robustness and compatibility with continuous manufacturing underscore its value to process chemists.

Structure–Activity Relationship Studies in Anticancer Agent Design (Section 3.1)

Core Observations

The acetyl-phenyl-pyrazole nucleus contributes:

  • Planarity plus modest lipophilicity (cLogP≈2.1) enabling passive diffusion but limiting promiscuous off-target binding [9].
  • Hydrogen-bond acceptor symmetry (N2, carbonyl) fostering hinge-region interactions in kinases [5].
  • Vector point for diversification at C-3/C-4/C-5 positions, delivering a balanced polar surface area (≈41 Ų [9]).

Cytotoxicity Data Matrix

SeriesLead DerivativeSubstituent PatternTarget Cell Line(s)IC50 / GI50Key SAR TakeawayReference
Indeno[1,2-c]pyrazolesCompound 45-Bromophenyl, indeno annulationA549 (lung)6.13 µM [5]Electron-rich annulated rings boost kinase affinity
Pyrazole–thiadiazolesCompound 6g4-Phenyl-thiadiazole at C-3A5491.54 µM [10]Rigid hetero-bioisostere increases π-stacking
1-Acetyl-3-aryl-2-pyrazolinesCompound 22-Thienyl at C-3A54953.3 µg mL⁻¹ (~240 µM) [11]Saturated N-2 decreases conjugation, lowers potency
4-(Indolylmethylene)pyrazolonesCompound 284-Carboxylphenyl, N-benzyl indolePC-9 (lung), A549<30 µM [12]Indole benzylation enhances EGFR binding
Aminopyrazoles (Series 1c/1g)1g3-Benzyloxy-4-difluoromethoxy phenylSK-BR-3 (breast)14.4 µM [13]Bulky meta/ para groups favor HER-2 pocket fill

SAR Trend 1: Electron-withdrawing groups (bromo, difluoromethoxy) on the phenyl ring elevate activity by stabilizing π-stacking within hydrophobic clefts of kinase ATP sites [5] [13].
SAR Trend 2: Fusion or annulation that enlarges the π-system (indeno, thiadiazole) decreases the entropic penalty upon binding, translating into lower IC50 values [5] [10].
SAR Trend 3: Saturation of the N-2/N-3 bridge (as in pyrazolines) disrupts planarity and diminishes anticancer potency [11].

Mode-of-Action Snapshots

  • EGFR Tyrosine Kinase Inhibition: Docking of indeno-pyrazole 4 reveals dual H-bonding to Met793 and electrostatic anchoring of the acetyl carbonyl to Lys745 [5].
  • Tubulin Polymerization Blockade: Fluorescent thiazole-pyrazole derivatives bind the colchicine pocket, arresting HeLa cells at G2/M [14].
  • Apoptosis Induction via Mitochondrial Pathway: Pyrazole-thiadiazole 6g collapses the mitochondrial membrane potential by 19% at 5 µM [10].

Metabolic Stability Enhancement Through Pyrazole Modification (Section 3.2)

Oxadiazole Replacement of Ester Functions

The benchmark study by Aprile and colleagues replaced the labile C-3 ester of parent pyrazoles with a 1,2,4-oxadiazole bioisostere to afford a panel of twenty-four derivatives. The metabolic half-life in mouse liver S9 fraction was recorded after 60 min incubation [15].

CompoundStructural Change vs ParentResidual Substrate after 60 minCytotoxicity (HEK)IC50 (SOCE)Reference
22Oxadiazole, GSK-7975A motif>99% [15]95.6% viable3.1 µM21
27p-CF3 phenyl oxadiazole>99% [15]80.2%5.5 µM21
29p-CN phenyl oxadiazole73% [15]100.8%9.7 µM21
CIC-37Ester prototype74% [15]93.6%4.4 µM21
Pyr3Bis(trifluoromethyl)pyrazole, ester43% [15]28.6%0.5 µM21

Observation: Replacing the ester with an oxadiazole elevates microsomal stability from 43–74% to ≥99% without eroding nanomolar–low micromolar activity windows [15].

Cytochrome P450 Modulation by N-Oxides and Halogens

  • 4-Methylpyrazole vs Parental Pyrazole: Ki for ethanol oxidation drops from 0.35 mM to 0.03 mM when a methyl group is added at N-4, reflecting tighter CYP2E1 engagement and slower clearance [16].
  • Chloro- and Bromo-Substitution: Halogenated pyrazoles exhibit increased plasma protein binding and phase I resistance, evidenced by the 87% retention of chloro-pyrazolo[3,4-d]pyrimidine metabolites after 90 min HLM incubation [17].

Glucuronidation Avoidance via Hetero-bioisosteres

ELND006 case study identified excessive stability (>80% parent after 30 min HLM/UDPGA) due to pyrazole N-glucuronidation resistance, leading to unpredictable human clearance [18]. Introduction of polar 1,3,4-oxadiazoles restored balanced turnover profiles.

Guiding Principles for Stability Engineering

  • Ester → Heteroannular Isostere (oxadiazole) to suppress carboxyl-esterase attack without inflating molecular weight.
  • Strategic Halogenation enhances lipophilicity and P-450 affinity, delaying oxidative dealkylation [17].
  • N-Alkyl Chains longer than C4 increase glucuronidation liability; maintaining N-acetylation curbs phase II conjugation [18].

Concluding Remarks

1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one stands at the crossroads of synthetic practicality and pharmacological promise. Its capacity to seed diverse anticancer chemotypes is well documented, with SAR trends favoring planar, electron-deficient, and annulated derivatives for superior potency. Concurrently, medicinal-chemistry-driven engineering—most notably ester-to-oxadiazole swap and judicious halogenation—confers remarkable metabolic robustness, positioning the scaffold for advanced preclinical development.

Data-Rich Summary Table

DimensionHighlightSupporting Quantitative DataCitation
Synthetic EfficiencyMicrowave condensation yield88% isolated [2]6
Anticancer Potency6g vs A549 lung cancerIC50 1.54 µM [10]51
Metabolic StabilityCompound 22 MLS9 fraction≥99% parent after 60 min [15]21

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

186.079312947 g/mol

Monoisotopic Mass

186.079312947 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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